3-(2-ethylbutoxy)propanoic acid

Description

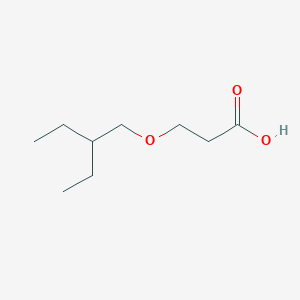

Structure

2D Structure

3D Structure

Properties

CAS No. |

10213-74-8 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-(2-ethylbutoxy)propanoic acid |

InChI |

InChI=1S/C9H18O3/c1-3-8(4-2)7-12-6-5-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |

InChI Key |

ZLPVZWUOBAHGNY-UHFFFAOYSA-N |

SMILES |

CCC(CC)COCCC(=O)O |

Canonical SMILES |

CCC(CC)COCCC(=O)O |

boiling_point |

343.0 °C |

melting_point |

32.5 °C |

Other CAS No. |

10213-74-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 2 Ethylbutoxy Propanoic Acid

Advanced Strategies for the Synthesis of 3-(2-ethylbutoxy)propanoic acid

The creation of this compound involves precise chemical strategies to construct the ether linkage and ensure the integrity of the carboxylic acid functionality. These methods are often multi-step processes requiring careful control of reaction conditions. vapourtec.commsu.edu

Multi-Step Organic Reaction Pathways for Alkoxypropanoic Acids

The synthesis of alkoxypropanoic acids like this compound is typically achieved through a multi-step sequence that involves building the carbon skeleton and introducing the necessary functional groups. msu.edu A common and effective pathway involves the initial protection of the carboxylic acid group, followed by the formation of the ether bond, and concluding with deprotection to yield the final acid.

A representative multi-step synthesis can be outlined as follows:

Protection/Starting Material Selection : The synthesis often begins with a propanoic acid derivative where the carboxylic acid is protected, commonly as an ester (e.g., ethyl 3-halopropionate), to prevent it from reacting in subsequent steps.

Ether Formation : The core ether linkage is typically formed via a nucleophilic substitution reaction, such as the Williamson ether synthesis. This involves reacting an alcohol with a suitable alkyl halide in the presence of a base.

Deprotection/Hydrolysis : The final step is the hydrolysis of the ester protecting group to reveal the free carboxylic acid. libretexts.org

This sequential approach allows for the controlled construction of the molecule and is adaptable for creating various alkoxypropanoic acids. vapourtec.comsavemyexams.com

Esterification and Hydrolysis-Based Synthetic Approaches

Esterification and hydrolysis are fundamental reactions in the synthesis of this compound, primarily serving as protection and deprotection strategies for the carboxyl group. researchgate.net The carboxylic acid is temporarily converted into an ester to prevent its interference with the base-mediated etherification step.

The synthesis route typically employs an ester of a 3-halopropanoic acid, such as ethyl 3-chloropropionate or ethyl 3-bromopropionate, as a key starting material. The esterification of the parent acid is a standard procedure, often catalyzed by acid. ktu.edu

The final and crucial step in the synthesis is the hydrolysis of the intermediate ester, ethyl 3-(2-ethylbutoxy)propionate. This reaction cleaves the ester bond, yielding the desired carboxylic acid and the corresponding alcohol as a byproduct. libretexts.org This hydrolysis can be performed under acidic or, more commonly, basic conditions (saponification), followed by an acidic workup to protonate the carboxylate salt. libretexts.org The use of an excess of water during hydrolysis helps to drive the reversible reaction to completion. libretexts.org The successful large-scale production of other alkoxypropanoic acids, such as S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, has been demonstrated using enantioselective enzymatic hydrolysis, highlighting an advanced method for this key step. acs.org

Alkylation and Etherification in Propanoic Acid Synthesis

The cornerstone of the synthesis of this compound is the formation of the ether bond, a reaction achieved through etherification, which is a specific type of alkylation (O-alkylation). acs.org The most common method employed is the Williamson ether synthesis.

This process involves two key reactants:

An alkoxide, generated by deprotonating 2-ethylbutanol with a strong base like sodium hydride (NaH).

An alkyl halide, typically an ester of 3-halopropanoic acid (e.g., ethyl 3-chloropropionate).

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the 2-ethylbutoxide anion attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion to form the ether linkage. znaturforsch.com The use of a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can enhance the efficiency of O-alkylation reactions in related systems. acs.orgnanotheranosticlab.com

| Method Comparison for Etherification | Yield | Cost | Scalability | Stereoselectivity |

| Williamson Synthesis | 85–90% | Moderate | High | Low |

| Direct Alkylation | 75–80% | Low | Moderate | None |

| Mitsunobu Reaction | 70–75% | High | Low | High |

This table provides a comparative analysis of different etherification methods that could be adapted for the synthesis of this compound and its analogs.

Exploration of Novel Derivatives and Analogs of this compound

The structural framework of this compound provides a versatile scaffold for the development of novel derivatives and analogs. ontosight.ai By modifying the core structure, new compounds with tailored properties can be synthesized for various applications, including as intermediates in the synthesis of pharmaceuticals. ontosight.aigoogle.comnih.gov

Design and Synthesis of Substituted Propanoic Acid Derivatives

The synthesis of substituted propanoic acid derivatives is an active area of research, driven by the search for new therapeutic agents and functional molecules. google.comresearchgate.net While specific examples for this compound are not extensively documented in public literature, general strategies for modifying propanoic acid scaffolds can be applied. These modifications often target the carbon backbone or the substituent groups to alter the molecule's properties. nih.govtandfonline.comgoogle.com

Examples of analogous substituted propanoic acid derivatives include:

Aryl-Substituted Propanoic Acids : 3-Aryl-2-hydroxy propanoic acid derivatives are key intermediates for certain pharmaceuticals. Their synthesis can involve steps like the regioselective ring-opening of epoxides. google.com

Indazole Acetic Acids : These complex heterocyclic derivatives of propanoic acid can be synthesized through cascade N-N bond-forming reactions. researchgate.net

Aminocarbonylphenyl Propanoic Acids : A series of these analogs have been synthesized and evaluated as potent receptor antagonists, demonstrating how complex side chains can be introduced to a propanoic acid base. nih.govnih.gov

Quinolinone Propanoic Acids : Derivatives can be prepared through chemoselective reactions of heterocyclic amides with acrylic acid derivatives, leading to N-substituted propanoic acids. nih.gov

Functional Group Interconversions and Modifications of the Ethylbutoxy Moiety

Functional group interconversion refers to the transformation of one functional group into another, a key strategy in organic synthesis to create new derivatives. fiveable.mewikipedia.org The this compound molecule contains three main functional regions amenable to modification: the carboxylic acid, the ether linkage, and the alkyl chain of the ethylbutoxy group.

While the carboxylic acid is often the most reactive site, modifications to the ethylbutoxy moiety can also be envisioned to create novel analogs. The ether linkage itself is generally stable, but the alkyl portion offers sites for transformation. ub.edu

Potential modifications based on standard organic reactions include:

Oxidation : The alkyl chain of the ethylbutoxy group could undergo metabolic-like oxidation to introduce hydroxyl groups, creating primary, secondary, or tertiary alcohols. nih.gov Further oxidation of a hydroxymethyl group could yield a carboxylic acid, leading to a dicarboxylic acid analog. nih.gov

Halogenation : Free-radical halogenation could introduce a halogen (e.g., bromine or chlorine) onto the alkyl chain, providing a handle for further nucleophilic substitution reactions.

Ether Cleavage : Although ethers are generally unreactive, they can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would break the molecule into 2-ethylbutoxy derivatives and 3-hydroxypropanoic acid.

These transformations, while not specifically reported for this compound, represent plausible synthetic routes to novel analogs based on established principles of functional group interconversion. ub.eduvanderbilt.edu

Utility of this compound as a Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules for various industrial and pharmaceutical applications. ontosight.ai Its bifunctional nature, possessing both a carboxylic acid and an ether linkage, allows for a range of chemical transformations. The branched 2-ethylbutoxy group can influence the physical and chemical properties of the final products, such as solubility and reactivity. ontosight.ai

In the pharmaceutical sector, propanoic acid derivatives are recognized as important building blocks in the synthesis of medicinal compounds. ontosight.ai this compound can be used to introduce the 2-ethylbutoxy group into a target molecule, which can modify the pharmacokinetic profile of an active pharmaceutical ingredient (API). ontosight.ai For instance, the inclusion of an ethylbutoxycarbonyl group, derived from the acid, can serve as a protective substituent that may enhance metabolic stability and oral bioavailability. This strategy is observed in the design of prodrugs, where ester groups are incorporated to be hydrolyzed in vivo to the active carboxylic acid form. The 2-ethylbutoxy chain, for example, is structurally related to components of anticoagulant prodrugs like dabigatran (B194492) etexilate.

The carboxylic acid moiety of this compound is reactive and can be converted into various functional groups. Standard reactions include esterification, amidation, reduction to an alcohol, and conversion to an acid chloride. These transformations allow the compound to be integrated into a wide array of molecular frameworks.

Furthermore, derivatization of this compound is a key step in certain analytical methods. To enhance volatility for analysis by gas chromatography-mass spectrometry (GC-MS), the carboxylic acid can be converted into a silyl (B83357) ester using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This highlights its utility not only in the synthesis of new chemical entities but also in the analytical procedures required to study them.

Synthetic Methodologies for this compound

The synthesis of this compound is typically achieved through etherification reactions. The most common strategies are variations of the Williamson ether synthesis and direct alkylation methods.

One prevalent method involves a three-step process starting with the deprotonation of 2-ethylbutanol.

Alkoxide Generation : 2-Ethylbutanol is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF). This reaction is usually performed under an inert atmosphere at reduced temperatures (e.g., 0–5°C) to form the corresponding sodium 2-ethylbutoxide.

Nucleophilic Substitution : The generated alkoxide then acts as a nucleophile, reacting with an ethyl 3-halopropionate (commonly ethyl 3-chloropropionate). The alkoxide displaces the chloride ion to form the ester intermediate, ethyl 3-(2-ethylbutoxy)propionate. This step typically proceeds at room temperature and can achieve high yields.

Ester Hydrolysis : The final step is the hydrolysis of the ethyl ester to the free carboxylic acid. This is accomplished by treating the ester with a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification of the reaction mixture.

An alternative approach is the direct alkylation of an ethyl propionate (B1217596) derivative with 2-ethylbutyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The resulting ester is then hydrolyzed to yield the final acid product.

The choice of method can depend on factors such as desired yield, cost of starting materials, and scalability. The Williamson synthesis approach generally provides higher yields.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Typical Reagents | Key Steps | Reported Yield |

|---|---|---|---|

| Williamson Ether Synthesis | 2-Ethylbutanol, NaH, Ethyl 3-chloropropionate, NaOH | Alkoxide formation, Nucleophilic substitution, Ester hydrolysis | 85–90% |

| Direct Alkylation | Ethyl propionate, 2-Ethylbutyl bromide, K₂CO₃, NaOH | Alkylation, Ester hydrolysis | 75–80% |

| Mitsunobu Reaction | Propanoic acid derivative, 2-Ethylbutanol, DEAD, PPh₃ | In situ activation of alcohol, Nucleophilic substitution | 70–75% |

This table is generated based on comparative analysis of common organic synthesis methodologies.

Chemical Derivatization of this compound

This compound can undergo a variety of chemical reactions at its carboxylic acid functional group, allowing for the synthesis of numerous derivatives. These reactions are standard transformations in organic chemistry.

Esterification : The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. ceon.rsgcsescience.com This is one of the most common derivatizations for carboxylic acids.

Reduction : The carboxyl group can be reduced to a primary alcohol, forming 3-(2-ethylbutoxy)propan-1-ol. This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation : While the carboxylic acid itself is at a high oxidation state, the adjacent alkyl chain can potentially be oxidized under specific conditions, though this is less common for synthetic utility.

Amide Formation : The acid can be converted to an amide by reaction with an amine. This usually requires activating the carboxylic acid first, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine.

Substitution : The 2-ethylbutoxy group can potentially be cleaved or substituted under harsh conditions, but reactions at the carboxylic acid are more synthetically useful and selective.

Table 2: Common Derivatization Reactions

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Ester ceon.rsgcsescience.com |

| Amide Formation | 1. SOCl₂ 2. Amine (R-NH₂) | Amide | | Silylation (for GC-MS) | BSTFA | Silyl Ester | This table outlines common chemical transformations for carboxylic acids. ceon.rsgcsescience.comddtjournal.com

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of 3-(2-ethylbutoxy)propanoic acid Reactivity

The carboxylic acid group is the primary site for oxidation and reduction reactions.

Oxidation: While carboxylic acids are generally resistant to further oxidation under typical conditions, the hydrocarbon chain of this compound can be oxidized. Strong oxidizing agents can lead to the formation of ketones or aldehydes.

Reduction: The carboxyl group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents. Lithium tetrahydridoaluminate(III) (LiAlH₄) is a common reagent for this purpose, effectively converting the carboxylic acid to an alcohol. docbrown.info The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. docbrown.info Sodium tetrahydridoborate(III) (NaBH₄) is generally not strong enough to reduce carboxylic acids. docbrown.info

Table 1: Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Ketones or Aldehydes |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 3-(2-ethylbutoxy)propan-1-ol |

Nucleophilic Substitution: The 2-ethylbutoxy group in this compound can be substituted by other functional groups through nucleophilic substitution reactions. These reactions often require basic conditions to facilitate the departure of the leaving group. The carbonyl carbon of the carboxylic acid derivative is the primary site of nucleophilic attack. ualberta.calibretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. libretexts.orglibretexts.orglibretexts.org The reactivity of carboxylic acid derivatives towards nucleophiles depends on the nature of the leaving group. libretexts.org

Common nucleophiles include water (hydrolysis), alcohols (alcoholysis to form esters), and amines (aminolysis to form amides). libretexts.org For instance, the reaction with an alcohol in the presence of an acid catalyst leads to the formation of an ester.

Electrophilic Substitution: The oxygen atom of the ether linkage in this compound is nucleophilic and can be attacked by electrophiles. libretexts.org This can lead to the cleavage of the ether bond under strong acidic conditions. Additionally, while the benzene (B151609) ring is not present in this specific molecule, aromatic systems in related compounds can undergo electrophilic aromatic substitution, such as nitration or sulfonation, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com

Table 2: Substitution Reactions of this compound Derivatives

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Nucleophilic Acyl Substitution (Esterification) | Alcohol (e.g., Methanol), Acid Catalyst | Ester |

| Nucleophilic Acyl Substitution (Amide Formation) | Amine (e.g., Ammonia) | Amide |

| Electrophilic Substitution (Ether Cleavage) | Strong Acid (e.g., HBr, HI) | 2-ethyl-1-bromobutane and 3-hydroxypropanoic acid |

The reactions of derivatives of this compound, such as its acyl chloride, follow an addition-elimination mechanism. savemyexams.comsavemyexams.com This two-step process is characteristic of acyl compounds. savemyexams.commedify.co

First, a nucleophile adds to the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. savemyexams.commedify.co In the second step, the leaving group (e.g., chloride from an acyl chloride) is eliminated, and the carbonyl double bond is reformed. savemyexams.commedify.co This mechanism is responsible for the conversion of acyl chlorides into carboxylic acids (hydrolysis), esters (reaction with alcohols), and amides (reaction with ammonia (B1221849) or amines). savemyexams.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Approaches to 3-(2-ethylbutoxy)propanoic acid Structure and Reactivity

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to predicting the geometric and electronic properties of a molecule. These methods are crucial for understanding the intrinsic characteristics of this compound.

Electronic structure calculations determine the distribution of electrons within a molecule, which governs its geometry, stability, and reactivity. A key aspect of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the non-bonding oxygen atoms of the carboxylic acid group, which are rich in electron density. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group (C=O). This distribution makes the carboxyl oxygen a primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. While the HOMO energy is often correlated with properties like pKa, some studies on carboxylic acids and phenols have found that other orbitals may be more effective for describing specific reactions, leading to the concept of "frontier effective-for-reaction molecular orbitals" (FERMOs). nih.gov Quantum chemical calculations can precisely map these orbitals and quantify their energies, providing a basis for predicting reaction outcomes. unipd.it

Illustrative Frontier Orbital Energies for Propanoic Acid Derivatives

Table 1:| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Propanoic Acid | -10.85 | -0.95 | 9.90 |

| 3-methoxypropanoic acid | -10.70 | -0.90 | 9.80 |

| This compound | -10.65 | -0.88 | 9.77 |

| 3-phenylpropanoic acid | -9.20 | -1.10 | 8.10 |

Note: These values are illustrative and intended to show relative trends. Actual values would be obtained from specific quantum chemical calculations (e.g., using DFT methods).

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying reaction mechanisms and the relative stability of different molecular states. researchgate.net

For this compound, DFT studies can be employed to investigate various reaction pathways. For example, the mechanism of esterification, oxidation of the ether linkage, or decarboxylation could be modeled. mdpi.com Such studies involve identifying the structures of reactants, transition states, and products, and calculating their respective energies. This allows for the determination of activation barriers and reaction enthalpies, revealing the kinetic and thermodynamic feasibility of a proposed pathway. acs.org DFT calculations on the protonation of 3-(furan-2-yl)propenoic acid derivatives, for instance, have been used to identify the reactive electrophilic species in superacid-catalyzed reactions. mdpi.com Similarly, DFT has been used to model the deprotonation energies of chromonyl-oxo-propionic acid derivatives to understand their behavior as inhibitors. civilica.com

DFT is also invaluable for assessing the stability of different conformers of this compound, providing insights into which three-dimensional structures are most likely to exist at equilibrium.

The flexibility of the 2-ethylbutoxy group and the propanoic acid chain means that this compound can adopt numerous three-dimensional shapes, or conformations. pressbooks.pub Conformational analysis aims to identify the most stable of these arrangements (conformers) and the energy barriers for converting between them. unito.itacs.org The presence of the ether linkage and the branched alkyl chain introduces significant conformational freedom. The relative orientation of the carboxylic acid group and the ether oxygen, governed by rotation around C-C bonds, will influence the molecule's polarity and its ability to form intra- or intermolecular hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methodologies that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR), respectively. researchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, for each compound and using statistical methods to create a mathematical equation that predicts the property of interest. youtube.com

The development of QSAR/QSPR models is a cornerstone of modern drug discovery and materials science. researchgate.netpatsnap.com For a class of compounds like propanoic acid derivatives, a model could be built to predict properties such as acidity (pKa), solubility, or a specific biological activity. scirp.orgresearchgate.net

The first step is to generate a dataset of related molecules with known experimental values for the property of interest. Next, a wide range of molecular descriptors are calculated for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological indices (describing molecular branching and shape), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). aip.orgmdpi.comresearchgate.net Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANNs), are then used to select the most relevant descriptors and build a predictive model. bohrium.comnih.govyoutube.com For example, QSPR models for aliphatic carboxylic acids have been successfully developed to predict molar refraction and polarizability using topological indices. mdpi.comresearchgate.net

Representative Descriptors for QSAR/QSPR Models of Carboxylic Acids

Table 2:| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of H-bond donors/acceptors | Counts of atoms (like O and N) that can participate in hydrogen bonding. | |

| Topological | Wiener Index | A descriptor of molecular branching. |

| Zagreb Indices | Connectivity indices based on the degrees of vertices in the molecular graph. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO/LUMO Energies | Frontier molecular orbital energies related to reactivity. | |

| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. |

Once a reliable QSAR/QSPR model is developed, it can be used for in silico (computer-based) screening of large virtual libraries of compounds. This allows researchers to predict the properties of thousands or even millions of molecules without needing to synthesize and test them experimentally, saving significant time and resources. researchgate.net This process can identify novel analogs of this compound with potentially enhanced activity or improved properties.

Furthermore, these computational models are instrumental in the rational design of new molecules. nih.govijrrr.com By analyzing the QSAR model, chemists can understand which structural features are most important for a desired outcome. For example, a model might indicate that increasing lipophilicity in a certain region of the molecule enhances biological activity. This insight can then be used to design new analogs of this compound with specific modifications—such as altering the alkyl chain or adding substituents—to optimize their performance for a particular application. nih.gov Molecular docking studies, which predict how a molecule binds to a receptor, often complement this process by providing a structural basis for the observed activity. orientjchem.orgnih.govyoutube.com

Metabolism and Environmental Fate Research

Mechanistic Studies of 3-(2-ethylbutoxy)propanoic acid Biotransformation

Biotransformation of this compound involves enzymatic processes that alter its chemical structure. These transformations are key to understanding its biological activity and potential for accumulation.

While specific studies on the microbial biotransformation of this compound are not extensively documented, the enzymatic pathways can be inferred from research on structurally related ether-containing compounds and carboxylic acids. Microbial systems utilize a variety of enzymes to metabolize such chemicals. nmb-journal.com The process is a cornerstone of biotechnology, used to produce valuable compounds and detoxify substances. nmb-journal.com

The initial step in the microbial degradation of compounds with an ether linkage often involves the enzymatic cleavage of this bond. semanticscholar.org This is typically accomplished by monooxygenase or cytochrome P-450 enzymes, which catalyze the hydroxylation of a carbon atom adjacent to the ether oxygen. nih.gov This reaction forms an unstable hemiacetal intermediate, which then spontaneously breaks down into an alcohol and an aldehyde. nih.govasm.org For this compound, this would likely result in the formation of 2-ethylbutanol and 3-hydroxypropanoic acid or its corresponding aldehyde. The presence of a -CH2- group next to the ether bond is often a prerequisite for this microbial attack. nih.gov

Microorganisms, including various species of bacteria and fungi, have demonstrated the capability to catalyze a wide range of reactions such as hydroxylation, oxidation, and hydrolysis, which are relevant to the breakdown of this compound. nmb-journal.comnih.gov

In mammals, the metabolism of propanoic acid (also known as propionic acid) and its derivatives is a well-established biochemical pathway. nih.govcreative-proteomics.com Propanoic acid in mammals can originate from the diet or be produced by gut microflora. nih.gov The metabolic process primarily occurs in the liver mitochondria. nih.govbiocrates.com

The pathway begins with the conversion of propanoic acid into its activated form, propionyl-Coenzyme A (propionyl-CoA). This reaction is catalyzed by acyl-CoA synthetases. nih.gov Propionyl-CoA is also a metabolic product from the breakdown of odd-chain fatty acids and certain amino acids like isoleucine and valine. biocrates.comnih.gov

Because propionyl-CoA has three carbon atoms, it cannot directly enter the beta-oxidation cycle or the citric acid cycle. nih.gov Instead, it undergoes a series of enzymatic reactions:

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. nih.gov

Isomerization: D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by the enzyme methylmalonyl-CoA epimerase. nih.gov

Rearrangement: Finally, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase catalyzes the rearrangement of L-methylmalonyl-CoA into succinyl-CoA. nih.gov

Succinyl-CoA is an intermediate of the citric acid cycle, and its formation allows the carbon skeleton of propanoic acid to be used for energy production (ATP synthesis) or gluconeogenesis. nih.govcreative-proteomics.combiocrates.com

Table 1: Key Enzymes in Mammalian Propanoic Acid Metabolism

| Enzyme | Function | Cofactor |

|---|---|---|

| Acyl-CoA Synthetase | Activates propanoic acid to propionyl-CoA | ATP, CoA |

| Propionyl-CoA Carboxylase | Carboxylates propionyl-CoA to D-methylmalonyl-CoA | Biotin, ATP |

| Methylmalonyl-CoA Epimerase | Isomerizes D-methylmalonyl-CoA to L-methylmalonyl-CoA | - |

Environmental Degradation Pathways of Ether-Containing Carboxylic Acids

The persistence of ether-containing carboxylic acids like this compound in the environment is determined by their susceptibility to both non-biological (abiotic) and biological degradation processes.

Abiotic degradation involves chemical reactions that occur without the intervention of living organisms. For ether-containing carboxylic acids, key abiotic mechanisms include hydrolysis and photodegradation.

Hydrolysis: The ether bond is generally stable to hydrolysis under typical environmental pH and temperature conditions. researchgate.net However, the ester linkages, if present in related compounds, can undergo hydrolysis to yield an alcohol and a carboxylic acid, a process that can be influenced by pH. d-nb.info While the ether bond in this compound is resistant, this pathway is relevant for ester derivatives.

Photodegradation: This process involves the breakdown of chemicals by light energy. For some complex ether compounds, such as perfluoroalkyl ether carboxylic acids (PFECAs), degradation can be initiated by hydrated electrons generated by UV light, leading to the cleavage of the C-O ether bond. acs.orgnih.gov While direct evidence for this compound is lacking, this mechanism is a potential degradation route for ether compounds in sunlit surface waters.

Thermocatalytic Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, where the carboxyl group is removed as carbon dioxide. unimi.it This is primarily a geologic process and less significant under typical surface environmental conditions. unimi.it

Biodegradation by diverse microbial communities in soil and water is a primary route for the environmental breakdown of many organic chemicals. nih.gov The presence of both an ether and a carboxylic acid group influences the biodegradability of this compound. While carboxylic acids are generally biodegradable, the ether linkage can be more resistant. d-nb.info

Studies on other ether compounds show that aerobic microbial communities are capable of cleaving the ether bond. semanticscholar.orgnih.gov The most common mechanism is an oxidative attack catalyzed by monooxygenase enzymes. asm.org This process introduces a hydroxyl group on the carbon atom next to the ether oxygen, leading to the formation of an unstable hemiacetal that splits the ether linkage. nih.gov The resulting aldehydes and alcohols are typically more readily biodegradable and can be funneled into central metabolic pathways. nih.gov The ability of a microbial community to degrade a specific ether-containing compound can depend on the presence of competent bacteria and may require a period of adaptation. d-nb.info

Table 2: Degradation Pathways of Ether-Containing Carboxylic Acids

| Degradation Type | Mechanism | Key Factors | Resulting Products (General) |

|---|---|---|---|

| Abiotic | Photodegradation | UV light, photosensitizers | Cleavage of ether bond, smaller molecules |

| Abiotic | Hydrolysis | pH, temperature | Generally slow for ether bonds |

| Biotic | Aerobic Biodegradation | Microbial monooxygenases, oxygen | Alcohols and aldehydes/carboxylic acids |

| Biotic | Anaerobic Biodegradation | Generally slower than aerobic | Often involves different enzymatic pathways |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for isolating and quantifying 3-(2-ethylbutoxy)propanoic acid from complex mixtures, such as reaction products or biological samples. The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the analyte.

Gas chromatography is a powerful technique for analyzing volatile compounds. For carboxylic acids like this compound, GC analysis can be performed directly or after derivatization to increase volatility and improve peak shape. When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also structural information based on the compound's mass spectrum.

In a typical GC analysis, the sample is injected into a heated inlet where it vaporizes before being carried by an inert gas through a capillary column. jeol.com The separation of this compound from other components is achieved based on its boiling point and interaction with the column's stationary phase. For instance, a wax-type capillary column is often used for separating fatty acids and their derivatives. mdpi.com The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under specific chromatographic conditions. cerealsgrains.org

GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry. As the compound elutes from the GC column, it enters the MS ion source where it is fragmented into characteristic ions. jeol.com The resulting mass spectrum serves as a molecular "fingerprint." By comparing this fragmentation pattern and the GC retention index to spectral libraries (e.g., NIST, Wiley), the identity of this compound can be confirmed. jeol.comnist.gov This is particularly useful in metabolomic studies or for identifying impurities after synthesis.

Table 1: Typical GC-MS Parameters for Carboxylic Acid Analysis

| Parameter | Description |

|---|---|

| Column Type | Fused silica (B1680970) capillary column with a polar stationary phase (e.g., Wax or polyethylene (B3416737) glycol). mdpi.com |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. mdpi.com |

| Injection Mode | Split or splitless injection, depending on the sample concentration. jeol.com |

| Oven Program | A temperature gradient is used to ensure the separation of compounds with different boiling points. For example, starting at a lower temperature and ramping up to a higher temperature (e.g., 80°C to 240°C). shimadzu.com |

| Ionization Mode | Electron Ionization (EI) is most common, providing reproducible fragmentation patterns for library matching. jeol.com |

| Detector | A mass spectrometer (Quadrupole, Time-of-Flight) operating in full scan mode for identification or selected ion monitoring (SIM) for targeted quantification. jeol.comnist.gov |

For less volatile derivatives or when analyzing the compound in complex aqueous matrices, High-Performance Liquid Chromatography (HPLC) is the method of choice. This compound, as a moderately polar molecule, is well-suited for reverse-phase HPLC. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for a propanoic acid derivative would involve a C18 or similar ODS (octadecylsilane) column. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., trifluoroacetic acid or formic acid) added to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, although the lack of a strong chromophore in this compound may limit sensitivity.

Coupling HPLC with mass spectrometry (LC-MS) significantly enhances analytical capabilities. LC-MS is not limited by the analyte's volatility and provides high sensitivity and selectivity, making it ideal for pharmacokinetic studies and trace-level impurity analysis. creative-proteomics.com For short-chain fatty acids, which can be difficult to retain in reverse-phase systems, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to improve chromatographic behavior and detection sensitivity. shimadzu.eumdpi.com However, the larger, more nonpolar 2-ethylbutoxy group on this compound may allow for direct analysis without derivatization. The use of formic acid in the mobile phase makes the method compatible with MS detection.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 (ODS), e.g., 150 mm x 4.6 mm, 5 µm particle size. nih.gov |

| Mobile Phase | A gradient or isocratic mixture of water with formic acid and acetonitrile. nih.govresearchgate.net |

| Flow Rate | Typically 0.5 - 1.0 mL/min. nih.govresearchgate.net |

| Detection (HPLC) | UV detection at a low wavelength (e.g., ~210 nm). |

| Detection (LC-MS) | Mass spectrometer with an electrospray ionization (ESI) source, often in negative ion mode to detect the deprotonated molecule [M-H]⁻. mdpi.com |

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and assessing its purity post-synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons in the propanoic acid backbone and the 2-ethylbutoxy side chain. The acidic proton of the carboxyl group is highly characteristic, appearing as a broad singlet far downfield (typically 10-12 ppm). libretexts.org The protons on the carbons adjacent to the ether oxygen and the carbonyl group will be shifted downfield relative to standard alkane protons. docbrown.info

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals would be expected, corresponding to each carbon in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield (160-180 ppm). libretexts.orgdocbrown.info The carbons attached to the ether oxygen also show a characteristic downfield shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl Carbon (C=O) | - | ~175-180 |

| Carboxyl Proton (-OH) | ~10-12 (broad s) | - |

| -CH₂-COOH (α-carbon) | ~2.4-2.6 (t) | ~34-38 |

| -O-CH₂-CH₂- (β-carbon) | ~3.6-3.8 (t) | ~65-69 |

| Ether -O-CH₂-CH- | ~3.3-3.5 (d) | ~75-79 |

| -CH(CH₂CH₃)₂ | ~1.4-1.6 (m) | ~40-44 |

| -CH₂-CH₃ | ~1.3-1.5 (m) | ~22-26 |

| -CH₂-CH₃ | ~0.8-1.0 (t) | ~10-14 |

Note: s=singlet, d=doublet, t=triplet, m=multiplet. Shifts are approximate and depend on the solvent.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. spectroscopyonline.com

The most prominent feature is an extremely broad and strong stretching vibration of the hydroxyl (-OH) group, which typically appears as a wide band from 3300 to 2500 cm⁻¹. docbrown.infodocbrown.info This broadness is a result of intermolecular hydrogen bonding, which forms dimers in the condensed phase. spectroscopyonline.com Overlapping with this band are the C-H stretching vibrations of the alkyl portions of the molecule (the ethyl and butoxy groups), which absorb in the 2850 to 3000 cm⁻¹ range. libretexts.org

Another key diagnostic peak is the intense and sharp carbonyl (C=O) stretching absorption, which for a saturated aliphatic carboxylic acid like this one, occurs between 1725 and 1700 cm⁻¹. docbrown.infolibretexts.org The presence of both the broad -OH and the sharp C=O bands is strong evidence for a carboxylic acid functional group. spectroscopyonline.com Additional characteristic peaks include the C-O stretching vibration (1320-1210 cm⁻¹) and a broad O-H out-of-plane bend around 960-900 cm⁻¹. spectroscopyonline.comlibretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Intensity | Appearance |

|---|---|---|---|

| 3300 - 2500 | O-H stretch (from COOH) | Strong | Very Broad |

| 3000 - 2850 | C-H stretch (alkyl) | Medium-Strong | Sharp |

| 1725 - 1700 | C=O stretch (carbonyl) | Strong | Sharp |

| 1320 - 1210 | C-O stretch | Medium-Strong | Sharp |

| 1150 - 1085 | C-O-C stretch (ether) | Medium | Sharp |

| 960 - 900 | O-H bend (out-of-plane) | Medium | Broad |

Q & A

Basic: What experimental approaches are recommended for synthesizing 3-(2-ethylbutoxy)propanoic acid?

Methodological Answer:

Synthesis typically involves etherification of propanoic acid derivatives. A common strategy is nucleophilic substitution, where a brominated propanoic acid reacts with 2-ethylbutanol under basic conditions. For example, tert-butyl esters (e.g., tert-butyl propiolate in ) can stabilize intermediates. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) may enhance reaction efficiency. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound. Confirm purity using NMR and mass spectrometry .

Basic: How can researchers characterize the structural and spectral properties of this compound?

Methodological Answer:

Combine multiple analytical techniques:

- GC-MS : Compare retention indices and fragmentation patterns to libraries (e.g., HMDB’s protocols in ).

- LC-MS/MS : Use negative-ion mode for carboxylate detection, as demonstrated for 3-(2-hydroxyphenyl)propanoic acid in .

- NMR : Assign peaks for the ethylbutoxy chain (δ ~1.2–1.6 ppm for CH2/CH3) and carboxylic proton (δ ~12 ppm). Reference PubChem’s spectral data for analogous compounds ().

Advanced: What metabolic pathways are hypothesized for this compound in mammalian systems?

Methodological Answer:

Based on structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid in ), expect phase I/II transformations:

- Phase I : Hydroxylation of the ethylbutoxy chain via CYP450 enzymes.

- Phase II : Glucuronidation/sulfation of the carboxylic acid group, detectable as conjugated metabolites in urine ().

Validate using isotopic labeling (e.g., 13C-labeled precursors) and intestinal microbiota models to track degradation products ( ).

Advanced: How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., pH, cofactors). Follow these steps:

- Dose-Response Curves : Test across a wide concentration range (nM–mM).

- Enzyme-Specific Assays : Use purified enzymes (e.g., COX-1/2 for anti-inflammatory studies) to isolate interactions, as done for ibuprofen derivatives ( ).

- Molecular Dynamics Simulations : Model binding affinities to identify steric clashes from the ethylbutoxy group ().

Basic: What in vitro models are suitable for preliminary assessment of biological activity?

Methodological Answer:

- Cell-Free Systems : Test enzyme inhibition (e.g., lipoxygenase or cyclooxygenase) using spectrophotometric assays ().

- Cell Cultures : Use murine macrophages (RAW 264.7) for anti-inflammatory profiling. Pre-treat with LPS and measure cytokine suppression via ELISA ( ).

- Microsomal Incubations : Assess metabolic stability using liver microsomes ( ).

Advanced: What strategies optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Flow Chemistry : Improve reproducibility and scalability, as seen in peptide synthesis ().

Advanced: How can researchers detect low-abundance metabolites of this compound in biological matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.